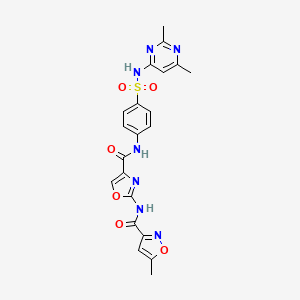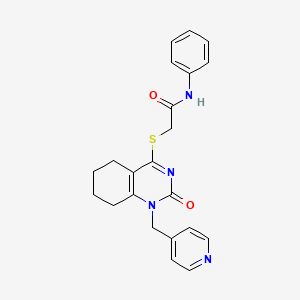![molecular formula C13H11NO4 B2491998 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255785-81-9](/img/structure/B2491998.png)
8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one involves innovative methods that offer high yields and regioselective outcomes. For instance, the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which share structural similarities, can be achieved through a novel [2+3] photoaddition process, demonstrating the effectiveness of light-mediated reactions in synthesizing complex quinolinone derivatives (Suginome et al., 1991).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including 8-methoxy variants, has been extensively studied using techniques like X-ray diffraction and NMR assignments. These analyses provide insights into the compound's conformation, electronic structure, and the effects of substitution on its properties. For example, a detailed theoretical study using DFT methods has shed light on the local reactivity descriptors of similar compounds, aiding in understanding their molecular behavior (Sobarzo-Sánchez et al., 2006).
Chemical Reactions and Properties
Quinolinone derivatives exhibit a range of chemical reactions, including photochemical processes and interactions with biological molecules. These reactions are crucial for their applications in medicinal chemistry and material science. The study of 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones has shown that these compounds have significant biological activities, offering a potential for photochemotherapeutic applications (Chilin et al., 2003).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. Studies focusing on solvent-free synthesis methods highlight the environmental benefits and efficiency of producing quinolinone derivatives, which also influence their physical properties (Wu Xiao-xi, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of quinolinone derivatives. Ultrasound-promoted synthesis methods have been developed to enhance the reaction rates and yields of these compounds, showcasing the innovation in green chemistry approaches (Azarifar & Sheikh, 2012).
Applications De Recherche Scientifique
Chemical Transformations
- Ring Transformations : The treatment of 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one derivatives with phosphoryl chloride under reflux can lead to novel ring transformations. Specifically, 8-substituted derivatives undergo a process resulting in products like 2,12-dimethoxy-5,9-dimethyl-7H-[1]benzazepino-[1',2' : 1,2]pyrrolo[5,4-b]quinoline and 5-chloromethyl-2,11-dimethoxy-5,8-di-methyl-5,6-dihydroquino[1',2' : 1,2]pyrrolo-[5,4-b]quinoline (Stringer et al., 1984).
Photoreactivity and Photoaddition
- Photoaddition Reactions : 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one derivatives can participate in unique photoaddition reactions. For instance, a study reported the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, involving a [2+3] photoaddition between methoxy-substituted 4-hydroxyquinolin-2-one and alkenes (Suginome et al., 1991).
Biological Activities
- Antimicrobial Properties : 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed significant activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives : The chemical synthesis of various derivatives of 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has been a subject of research, exploring different substituents and their effects. One study focused on the synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents (Tseng et al., 2012).
Phototoxicity Reduction
- Reduced Phototoxicity : In the context of fluoroquinolones, the introduction of a methoxy group at the 8 position, as in the case of Q-35 (8-OCH3), has been found to significantly reduce phototoxicity under long-wave UV light exposure. This highlights the potential of methoxy substitutions in reducing adverse photoreactions (Marutani et al., 1993).
Nucleophilic Substitution
- Nucleophilic Substitution Reactions : Research has explored the nucleophilic substitution reactions involving methoxy groups in quinolines, leading to the formation of quinolones. This process underscores the chemical versatility and reactivity of methoxy-substituted quinolines (Dyablo & Pozharskii, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
8-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-10-4-2-3-8-11(10)14-7-9-12(8)17-5-6-18-13(9)15/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVDCQNKYFVPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=O)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)


![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)
![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491931.png)
![(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2491932.png)
![3-(Bromomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2491933.png)
![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)
